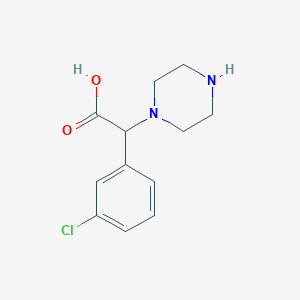
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is an organic compound that features a chlorinated phenyl group and a piperazine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and piperazine.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate compound.
Acetic Acid Introduction: The intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a dechlorinated phenyl derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a piperazine ring.
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetic acid: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenyl)-2-(piperazin-1-yl)acetic acid: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17) |
InChI Key |
CCLJZUGOTPKXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















